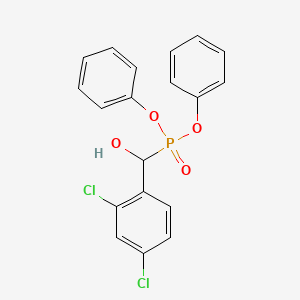
(2,4-Dichlorophenyl)-diphenoxyphosphorylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichlorophenyl)-diphenoxyphosphorylmethanol (2,4-D) is a synthetic organophosphate compound that has been widely used in the laboratory for various scientific and industrial applications. It is a white, odorless crystalline solid that is soluble in water and has a melting point of about 60 °C. 2,4-D is an effective insecticide, herbicide, and fungicide, and has been used in a variety of applications, including agriculture, forestry, and public health. It is also used in the manufacture of pharmaceuticals, dyes, and other industrial chemicals.
Wissenschaftliche Forschungsanwendungen
Crystal Engineering in Gem-Alkynol Family
The study of the structures of para-substituted derivatives of diphenylethynylmethanol, including di(4-chlorophenyl)ethynylmethanol, provides insights into crystal engineering. These compounds, analyzed using X-ray and neutron diffraction, demonstrate how weak interactions like hydrogen bonds and halogen interactions stabilize the structures despite steric hindrance preventing strong O-H...O hydrogen bonds (Bilton et al., 2000).
Analysis of Global Trends in Herbicide Toxicity Studies
This scientometric review summarizes the rapid advancements in the research of 2,4-dichlorophenoxyacetic acid (2,4-D) toxicology and mutagenicity. The study highlights the trends and gaps in this field, emphasizing the need for future research to focus on molecular biology, especially gene expression, exposure assessment in humans, and pesticide degradation studies (Zuanazzi et al., 2020).
Challenges in Antioxidant Activity Estimation by DPPH Method
Research indicates significant influences of solvent type, water content, and ion concentration on the DPPH method used for estimating the antioxidant activity of compounds. This study underscores the need for standardizing the DPPH method and reveals the complexity of these systems (Dawidowicz et al., 2012).
Homogeneous Gas-Phase Formation of Chlorinated Compounds
A study on the high-temperature thermal decomposition of 2,4,6-trichlorophenol and 2,4,6-tribromophenol suggests significant contributions of gas-phase formation reactions to observed dioxin and furan yields in incinerators. This research aids in understanding the formation of toxic compounds under certain environmental conditions (Sidhu et al., 1995).
Photoreduction in Photosystem 2 Reactions
The use of diphenylcarbazide as an electron donor for photoreduction of 2,6-dichlorophenolindophenol by tris-washed chloroplasts provides a sensitive assay for photosystem 2 of chloroplasts. This study is significant in understanding the primary photochemical reactions of photosystem 2 (Vernon & Shaw, 1969).
Mode of Action of 2,4-Dichlorophenoxyacetic Acid as an Herbicide
Insight into the molecular action mode of 2,4-Dichlorophenoxyacetic acid (2,4-D) is provided, highlighting its mimicry of natural auxin at the molecular level. The physiological processes, perception, and signal transduction under herbicide treatment are detailed, contributing to our understanding of how this herbicide affects dicots (Song, 2014).
Wirkmechanismus
Target of Action
Similar compounds such as 2,4-dichlorophenoxyacetic acid have been found to target plant growth hormones, specifically auxins .
Mode of Action
For instance, 2,4-Dichlorophenoxyacetic acid, a synthetic auxin, induces uncontrolled growth and eventually death in susceptible plants .
Biochemical Pathways
Related compounds such as 2,4-dichlorophenoxyacetic acid are known to affect the auxin signaling pathway, leading to uncontrolled growth and eventual death of susceptible plants .
Pharmacokinetics
Similar compounds such as 2,4-dichlorobenzyl alcohol have been found to have antimicrobial activity, suggesting they are absorbed and distributed in the body to some extent .
Result of Action
Similar compounds such as 2,4-dichlorophenoxyacetic acid are known to cause uncontrolled growth and eventual death in susceptible plants .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2,4-Dichlorophenyl)-diphenoxyphosphorylmethanol. It is known, however, that similar compounds such as 2,4-Dichlorophenoxyacetic acid can remain in rivers, streams, and lakes, indicating that they are stable in various environmental conditions .
Eigenschaften
IUPAC Name |
(2,4-dichlorophenyl)-diphenoxyphosphorylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2O4P/c20-14-11-12-17(18(21)13-14)19(22)26(23,24-15-7-3-1-4-8-15)25-16-9-5-2-6-10-16/h1-13,19,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQANIQZMWKQPOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(C(C2=C(C=C(C=C2)Cl)Cl)O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Chloro-3-[chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2680869.png)
![3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2680870.png)
![3-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)benzonitrile](/img/structure/B2680872.png)
![3-(2-methoxyethyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2680873.png)
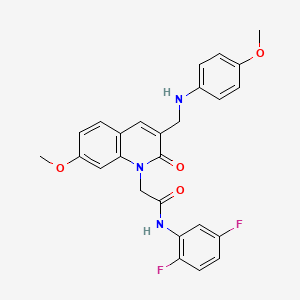
![N-(3-chlorophenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2680879.png)
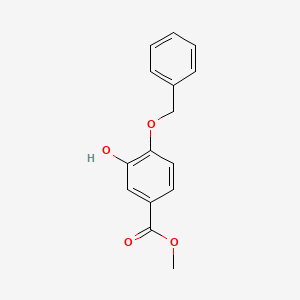
![ethyl 4-({2-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2680882.png)
![3,4-dimethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B2680883.png)
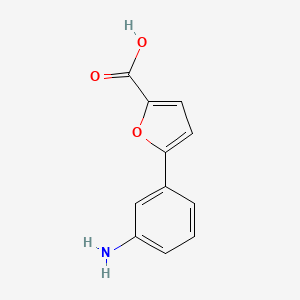
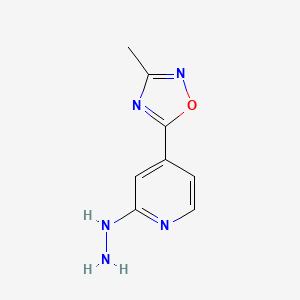


![Methyl 1-[(cyclohexylamino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate](/img/structure/B2680889.png)
